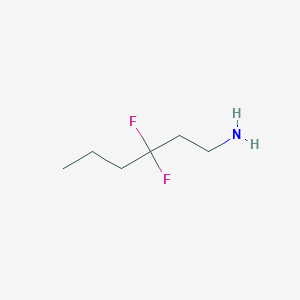

3,3-Difluorohexan-1-amine

Description

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C6H13F2N |

|---|---|

Molecular Weight |

137.17 g/mol |

IUPAC Name |

3,3-difluorohexan-1-amine |

InChI |

InChI=1S/C6H13F2N/c1-2-3-6(7,8)4-5-9/h2-5,9H2,1H3 |

InChI Key |

RQMHKDNYPFZDED-UHFFFAOYSA-N |

Canonical SMILES |

CCCC(CCN)(F)F |

Origin of Product |

United States |

Mechanistic Investigations of Reactions Involving 3,3 Difluorohexan 1 Amine

Exploration of Reaction Pathways for Amine Derivatization

The primary amine group in 3,3-Difluorohexan-1-amine is a versatile functional handle for a variety of chemical transformations. Common derivatization strategies applicable to primary amines, such as acylation, alkylation, and reductive amination, are all viable pathways for modifying this fluorinated scaffold. libretexts.orgijrpr.commnstate.edu

Acylation: this compound readily reacts with acylating agents like acid chlorides or anhydrides to form stable amide derivatives. mnstate.edu This transformation is typically performed in the presence of a non-nucleophilic base (e.g., triethylamine (B128534) or pyridine) to neutralize the HCl byproduct. mnstate.edu The reaction proceeds via a nucleophilic addition-elimination mechanism at the carbonyl carbon. mnstate.edu

Alkylation: Direct alkylation with alkyl halides can lead to the formation of secondary, tertiary, and even quaternary ammonium (B1175870) salts. mnstate.edu This process generally occurs through an SN2 mechanism, where the amine's lone pair of electrons acts as the nucleophile. However, achieving mono-alkylation can be challenging due to the potential for polyalkylation, as the resulting secondary amine is often more nucleophilic than the starting primary amine. mnstate.edu Using a large excess of the amine can favor monosubstitution. mnstate.edu

Reductive Amination: A highly effective method for forming secondary or tertiary amines involves the reaction of this compound with an aldehyde or ketone to form a transient imine (or enamine) intermediate, which is then reduced in situ. organic-chemistry.org Common reducing agents for this transformation include sodium borohydride, sodium cyanoborohydride, or catalytic hydrogenation. organic-chemistry.orgd-nb.info This pathway offers high selectivity and is compatible with a wide range of functional groups. organic-chemistry.org

The table below summarizes these principal derivatization pathways.

| Derivatization Pathway | Reagent Example | Product Type | General Mechanism |

| Acylation | Acetyl Chloride | Amide | Nucleophilic Addition-Elimination |

| Alkylation | Methyl Iodide | Secondary/Tertiary Amine | SN2 Reaction |

| Reductive Amination | Cyclohexanone, NaBH3CN | Secondary Amine | Imine Formation then Reduction |

Influence of Geminal Difluorination on Alkane Backbone Reactivity

The presence of the two highly electronegative fluorine atoms at the C3 position exerts a significant inductive electron-withdrawing effect (-I effect) that propagates along the carbon chain. This electronic influence is a defining factor in the reactivity of this compound compared to its non-fluorinated counterpart, hexan-1-amine.

The most direct consequence of this -I effect is a marked decrease in the basicity of the primary amine group. researchgate.net The fluorine atoms pull electron density away from the nitrogen, making its lone pair less available for protonation. This results in a lower pKa value for the conjugate acid of this compound compared to that of hexan-1-amine. Studies on similar fluorinated cycloalkanes and bicyclic systems have shown that gem-difluorination can decrease the pKa of a nearby amine by approximately 0.3 to 0.5 units. researchgate.net This reduced basicity also translates to lower nucleophilicity, which can affect the kinetics of reactions where the amine acts as a nucleophile.

Furthermore, the C-F bonds can engage in hyperconjugative interactions. For instance, nO → σ*C–F hyperconjugation has been observed to influence the conformation of fluorinated ethers, and similar electronic interactions could play a role in the conformational preferences and reactivity of fluorinated amines. beilstein-journals.org While α-fluorination of ketones is known to decrease their reactivity toward nucleophiles, the remote C3-difluorination in this amine is primarily expected to modulate the electronic properties of the amine functionality itself rather than sterically hindering it. beilstein-journals.org

Reaction Kinetics and Thermodynamics of this compound Transformations

The kinetics and thermodynamics of reactions involving this compound are intrinsically linked to the electronic effects of the gem-difluoro group.

Kinetics: The rate of reactions where the amine functions as a nucleophile (e.g., acylation, alkylation) is expected to be slower for this compound than for hexan-1-amine. This is a direct result of the reduced nucleophilicity of the nitrogen atom due to the strong inductive effect of the fluorine atoms. researchgate.netresearchgate.net Mechanistic studies on other amine reactions have shown that the reaction rate can be highly dependent on the electronic properties of the substituents. rsc.org For instance, in catalyzed amination reactions, the concentration and identity of the amine can influence reaction rates, sometimes due to effects on catalyst stability or the rate-determining step. nih.gov

Thermodynamics: The primary thermodynamic parameter affected by the gem-difluoro group is the basicity of the amine. As discussed, the pKa of the protonated amine is lower, indicating that it is a weaker base. researchgate.net This is a thermodynamically unfavorable factor for reactions requiring strong basicity. Conversely, the increased polarity imparted by the C-F bonds can affect solubility and intermolecular interactions. The table below provides an estimated comparison of key physicochemical properties based on trends reported for similar fluorinated compounds. researchgate.netresearchgate.net

| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Estimated pKa (of conjugate acid) | Estimated LogP |

| Hexan-1-amine | C₆H₁₅N | 101.19 | ~10.6 | ~1.8 |

| This compound | C₆H₁₃F₂N | 137.17 | ~10.1 - 10.3 | ~1.5 - 1.7 |

Note: pKa and LogP values for this compound are estimated based on the observed effects of gem-difluorination in analogous aliphatic and cyclic systems, which typically cause a pKa decrease of 0.3-0.5 units and a reduction in lipophilicity. researchgate.net

Role of Catalysis in Enhancing Reactivity and Selectivity

Catalysis is crucial for achieving efficient and selective transformations of amines, including this compound. rsc.org Given the potentially lower nucleophilicity of this fluorinated amine, catalysts can play an even more significant role in promoting desired reactions.

Reductive amination is a prime example where catalysis is essential. rsc.org Both homogeneous and heterogeneous catalysts are widely employed. Homogeneous systems, such as those based on iridium or ruthenium complexes, are known for their high activity and selectivity under mild conditions. organic-chemistry.org For instance, Cp*Ir complexes have been shown to effectively catalyze the direct reductive amination of ketones with ammonium formate (B1220265) serving as both the nitrogen and hydrogen source. organic-chemistry.org Heterogeneous catalysts, such as cobalt nanoparticles on N-doped carbon, offer advantages like reusability and are highly effective for the synthesis of primary amines using hydrogen gas. d-nb.info These systems could be adapted for reactions using this compound to synthesize more complex secondary amines. d-nb.inforsc.org

The table below lists representative catalytic systems applicable to reductive amination, a key reaction for derivatizing this compound.

| Catalyst System | Reducing Agent | Reaction Type | Key Advantages |

| Co nanoparticles on N-doped carbon | H₂ gas | Reductive amination of ketones/aldehydes | High activity, reusability, use of H₂. d-nb.info |

| [RuCl₂(p-cymene)]₂ | Ph₂SiH₂ | Reductive amination with anilines | Efficient for secondary/tertiary amines. organic-chemistry.org |

| Cp*Ir-diamine complex | HCOOH (Formic Acid) | Asymmetric reductive amination | Enables synthesis of chiral amines. organic-chemistry.org |

| Photoredox Catalysis (e.g., Ir photocatalyst) | Hantzsch Ester | Coupling of radicals | Access to sterically hindered amines. nih.gov |

Stereochemical Outcomes and Diastereoselectivity in Synthetic Applications

The molecule this compound itself is achiral. However, its reactions can lead to the formation of chiral products. The stereochemical outcome of such reactions is a critical consideration in synthetic chemistry. ijrpr.com

The nitrogen atom in a primary amine is sp³-hybridized with a tetrahedral geometry. openstax.org In theory, a tertiary amine with three different substituents on the nitrogen is chiral. However, chiral amines typically cannot be resolved because the enantiomers rapidly interconvert through a process called pyramidal inversion, which has a very low energy barrier. openstax.orgyoutube.com Therefore, even if this compound is converted to a chiral tertiary amine, the product will likely exist as a rapidly equilibrating mixture of enantiomers unless the nitrogen is part of a rigid ring system that prevents inversion.

When this compound reacts with a prochiral substrate, such as an unsymmetrical ketone, a new stereocenter is created at the carbon atom. In the absence of any chiral influence (e.g., a chiral catalyst or auxiliary), the reaction will produce a racemic mixture of the two possible enantiomers.

Achieving diastereoselectivity or enantioselectivity requires a specific strategy. This can be accomplished by:

Using a Chiral Catalyst: Asymmetric reductive amination using a chiral catalyst (e.g., a chiral iridium or rhodium complex) can favor the formation of one enantiomer over the other. organic-chemistry.org

Using a Chiral Auxiliary: Attaching a chiral auxiliary to the amine or the substrate can direct the stereochemical course of a subsequent reaction, after which the auxiliary is removed.

Reacting with a Chiral Substrate: If the substrate already contains a stereocenter, the reaction with this compound can lead to the formation of diastereomers, which often have different physical properties and can be formed in unequal amounts due to steric and electronic preferences.

Therefore, while this compound is an achiral building block, its use in stereoselective synthesis is entirely dependent on the application of established asymmetric methodologies to control the formation of new stereocenters. ijrpr.com

Spectroscopic and Diffraction Based Structural Elucidation Methodologies

Advanced Nuclear Magnetic Resonance Spectroscopy (NMR) Applications

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone for the structural elucidation of organic molecules, offering detailed information about the carbon-hydrogen framework and the local environment of specific nuclei. For fluorinated compounds like 3,3-Difluorohexan-1-amine, ¹⁹F NMR provides an additional, highly sensitive probe.

Fluorine-19 (¹⁹F) is an ideal nucleus for NMR spectroscopy due to its 100% natural abundance, high gyromagnetic ratio, and a spin of ½, resulting in high sensitivity and sharp signals. wikipedia.orghuji.ac.il A key feature of ¹⁹F NMR is its extensive chemical shift range, which is significantly wider than that of ¹H NMR, minimizing the likelihood of signal overlap. icpms.cz

For this compound, the two fluorine atoms are chemically equivalent, and thus a single resonance is expected in the ¹⁹F NMR spectrum. The chemical shift for a geminal difluoro group (CF₂) in an aliphatic chain typically appears in a specific region of the spectrum. wikipedia.org The signal for the CF₂ group in this compound would be anticipated to be a triplet due to coupling with the two adjacent protons on C4 (²JHF). Further coupling to the two protons on C2 (³JHF) would split this triplet into a triplet of triplets.

Table 1: Predicted ¹⁹F NMR Spectroscopic Data for this compound

| Nucleus | Predicted Chemical Shift (δ) Range (ppm) | Predicted Multiplicity | Key Couplings |

|---|---|---|---|

| ¹⁹F | -90 to -120 | Triplet of Triplets (tt) | ²JHF with C4-H₂, ³JHF with C2-H₂ |

Note: Chemical shifts are referenced to a standard like CFCl₃ (0 ppm). The exact value can vary based on solvent and temperature.

While 1D NMR (¹H and ¹³C) provides initial data, multidimensional NMR experiments are essential for the unambiguous assignment of all proton and carbon signals.

¹H-¹H COSY (Correlation Spectroscopy): This experiment reveals proton-proton coupling relationships. For this compound, cross-peaks would confirm the connectivity of the alkyl chain, showing correlations between H1/H2, H4/H5, and H5/H6.

¹H-¹³C HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates each proton signal with its directly attached carbon atom. It would definitively link the proton and carbon assignments for the CH₃, CH₂, and CH₂N groups.

¹H-¹³C HMBC (Heteronuclear Multiple Bond Correlation): This experiment detects longer-range couplings (typically 2-3 bonds) between protons and carbons. It is crucial for identifying the quaternary, fluorine-bearing carbon (C3), which has no attached protons and is therefore absent in an HSQC spectrum. Protons on C1, C2, C4, and C5 would show correlations to C3, confirming its position in the chain.

Table 2: Expected 2D NMR Correlations for Structural Assignment

| Experiment | Correlating Nuclei | Expected Key Correlations | Information Gained |

|---|---|---|---|

| COSY | ¹H - ¹H | H1↔H2, H4↔H5, H5↔H6 | Confirms the n-hexyl chain connectivity around the CF₂ group. |

| HSQC | ¹H - ¹³C (¹JCH) | H1↔C1, H2↔C2, H4↔C4, H5↔C5, H6↔C6 | Assigns carbon signals to their directly bonded protons. |

Fluorine-19 NMR for Elucidating CF2 Environments

Mass Spectrometry for Molecular Formula Confirmation and Fragmentation Analysis

Mass spectrometry (MS) is used to determine the molecular weight and elemental formula of a compound and to gain structural information from its fragmentation patterns. wikipedia.org For this compound (C₆H₁₃F₂N), the nominal molecular weight is 137.17 g/mol . High-resolution mass spectrometry (HRMS) would confirm the exact mass and, consequently, the molecular formula.

Upon ionization, particularly with a high-energy method like electron ionization (EI), the molecular ion ([M]⁺) undergoes fragmentation. pg.edu.pl For aliphatic amines, the most characteristic fragmentation is alpha-cleavage, which involves the breaking of a carbon-carbon bond adjacent to the nitrogen atom. libretexts.orgmiamioh.edulibretexts.org This process results in the formation of a stable, resonance-stabilized iminium cation.

In this compound, alpha-cleavage would occur at the C1-C2 bond, leading to the loss of a C₅H₈F₂ radical and the formation of a prominent fragment ion at m/z 30 (CH₂=NH₂⁺). This is often the base peak in the mass spectra of primary n-alkylamines. libretexts.org

Table 3: Predicted Mass Spectrometry Fragmentation for this compound

| m/z | Proposed Fragment Ion | Fragmentation Pathway | Significance |

|---|---|---|---|

| 137 | [C₆H₁₃F₂N]⁺ | Molecular Ion | Confirms molecular weight. |

Infrared and Raman Spectroscopy for Functional Group Identification

Infrared (IR) and Raman spectroscopy are complementary techniques that probe the vibrational modes of molecules, providing a "fingerprint" based on the functional groups present. mt.comwiley.com

Infrared (IR) Spectroscopy: IR is sensitive to vibrations that cause a change in the dipole moment. mt.com For this compound, strong absorptions are expected for the polar N-H and C-F bonds. The primary amine will show a characteristic pair of N-H stretching bands.

Raman Spectroscopy: Raman spectroscopy detects vibrations that cause a change in the polarizability of the electron cloud. mt.com It is often more sensitive to symmetric vibrations and non-polar bonds, such as the C-C backbone.

The combination of both techniques provides a more complete vibrational profile of the molecule. rsc.org

Table 4: Characteristic Vibrational Frequencies for this compound

| Functional Group | Bond Vibration | Expected IR Frequency (cm⁻¹) | Expected Raman Frequency (cm⁻¹) |

|---|---|---|---|

| Alkane | C-H stretch | 2850–2960 (strong) | 2850–2960 (strong) |

| Primary Amine | N-H stretch | 3300–3500 (medium, two bands) | Weak or not observed |

| Primary Amine | N-H bend (scissoring) | 1590–1650 (medium) | Weak |

X-ray Crystallography for Solid-State Structural Determination of Analogues

X-ray crystallography provides the most definitive structural information by determining the precise spatial arrangement of atoms in a crystalline solid. wikipedia.org While a crystal structure for this compound itself may not be available, analysis of crystalline derivatives or closely related fluorinated analogues reveals key structural parameters. nih.govrsc.org

Studies on gem-difluorinated compounds show that the introduction of two fluorine atoms significantly alters local geometry compared to a methylene (B1212753) (-CH₂-) or dimethyl (-C(CH₃)₂-) group. rsc.org For instance, the C-C-C bond angle at the difluorinated carbon is often wider than the standard tetrahedral angle of 109.5°. rsc.org X-ray data on analogues would provide precise measurements for C-F, C-N, and C-C bond lengths and the C-C(F₂)-C bond angle, as well as information on intermolecular interactions like hydrogen bonding involving the amine and fluorine atoms in the crystal lattice. researchgate.net

Chiroptical Spectroscopy for Enantiomeric Excess Determination (if chiral analogues are formed)

The parent molecule, this compound, is achiral. However, if a chiral center were introduced into the molecule (for example, by substitution at C2, C4, or C5), a pair of enantiomers would be formed. Chiroptical spectroscopy is the definitive method for distinguishing between enantiomers and determining the enantiomeric excess (ee) of a sample. saschirality.org

These techniques measure the differential interaction of a chiral molecule with left- and right-circularly polarized light. saschirality.orgnih.gov

Electronic Circular Dichroism (ECD): Measures the difference in absorption of left- and right-circularly polarized UV-Vis light. It is used to study stereochemistry related to electronic transitions.

Vibrational Circular Dichroism (VCD): Measures the differential absorption of circularly polarized infrared light, providing stereochemical information from the molecule's vibrational modes.

For a chiral analogue of this compound, experimental VCD or ECD spectra could be compared with spectra predicted by quantum chemical calculations to determine the absolute configuration of the stereocenter. nih.govnih.gov Circularly polarized luminescence (CPL) is another emerging chiroptical technique that could be applied if a fluorescent tag were introduced. rsc.org

Conclusion

3,3-Difluorohexan-1-amine is a compelling example of a simple yet under-explored molecule within the vast landscape of organofluorine chemistry. While specific research on this compound is in its infancy, the well-established importance of fluorinated amines in synthetic and medicinal chemistry suggests that it holds significant potential as a versatile building block and a tool for the development of novel chemical transformations. Future research will undoubtedly shed more light on the specific properties and applications of this and other related gem-difluoroalkylamines, further expanding the toolkit of the modern organic chemist.

Applications of 3,3 Difluorohexan 1 Amine in Advanced Organic Synthesis

As a Building Block for Complex Fluorinated Scaffolds

The presence of both a reactive primary amine and a stable difluorinated carbon center makes 3,3-Difluorohexan-1-amine a key intermediate for constructing sophisticated molecular frameworks. Its utility stems from its dual nature: the amine group serves as a handle for a wide array of chemical transformations, while the difluorinated hexane (B92381) backbone introduces a specific, structurally rigid, and electronically distinct element into the target molecule. uni-muenchen.de

Nitrogen-containing heterocycles are ubiquitous structural motifs in pharmaceuticals and agrochemicals, with a significant percentage of FDA-approved small-molecule drugs containing at least one such ring system. researchgate.netresearchgate.netopenmedicinalchemistryjournal.com The primary amine functionality of this compound makes it an ideal precursor for the synthesis of various fluorinated N-heterocycles.

The general strategies for incorporating primary amines into heterocyclic systems can be applied to this compound. These methods include:

Condensation Reactions: Reaction with 1,3- or 1,4-dicarbonyl compounds to form five- or six-membered rings like pyrroles and pyridines.

Cyclocondensation: One-pot reactions with alkyl dihalides can yield saturated heterocycles like fluorinated azetidines or pyrrolidines. organic-chemistry.org

Multi-component Reactions: Participation in reactions that assemble complex heterocyclic cores from three or more starting materials.

The introduction of the 3,3-difluorohexyl side chain can significantly influence the properties of the resulting heterocycle. beilstein-journals.org Fluorination can alter the basicity of the ring nitrogen, impact conformational preferences, and enhance stability against metabolic degradation. beilstein-journals.orgscirp.org The use of such fluorinated building blocks is a key strategy in modern drug discovery for fine-tuning the pharmacological profile of lead compounds. uni-muenchen.deekb.eg

Table 1: Potential Heterocyclic Scaffolds from this compound This table is illustrative and based on standard amine reactivity.

| Reactant Type | Resulting Heterocycle Core | Synthetic Strategy |

|---|---|---|

| 1,4-Diketone | N-Substituted Pyrrole (B145914) | Paal-Knorr Synthesis |

| γ-Ketoester | N-Substituted Pyrrolidinone | Amidation followed by Cyclization |

| 1,3-Dihalopropane | N-Substituted Azetidine | Double N-Alkylation |

| Isocyanate | Substituted Urea | Nucleophilic Addition |

The 3,3-difluorohexyl moiety itself is a valuable structural unit. The gem-difluoro group acts as a non-hydrolyzable mimic of a ketone or hydrated carbonyl group, while also inducing a significant local dipole moment and lowering the pKa of adjacent functional groups. Synthetically, this compound allows for the extension or incorporation of this difluorinated chain into larger molecules through reactions targeting the primary amine.

Research on related structures, such as 3,3-difluorohexa-1,5-dienes, has shown that the difluorinated hexane backbone can be used to construct rigid and complex systems like gem-difluorobicyclo[2.1.1]hexanes via photocatalyzed [2+2] cycloaddition. rhhz.net This highlights the potential of the C6-difluoro scaffold to serve as a foundation for novel, three-dimensional molecular shapes that are of high interest as saturated bioisosteres in drug design. rhhz.net The amine group on this compound provides a convenient attachment point for building these advanced structures.

Incorporation into Nitrogen-Containing Heterocycles

Role in the Synthesis of Chirally Pure Compounds (if applicable)

While this compound is an achiral molecule, its chemistry is relevant to the broader field of chiral amine synthesis, a cornerstone of the pharmaceutical industry. openaccessgovernment.orgd-nb.info Many bioactive molecules require a specific enantiomer for their therapeutic effect. openaccessgovernment.org

The synthesis of chiral β-fluoro amines, for example, is an area of intense research, with methods like dynamic kinetic resolution being developed to control stereochemistry. acs.orgcas.cn Although not directly applicable to the synthesis of this compound, these principles could be applied to reactions using it as a substrate to generate new stereocenters elsewhere in the molecule. Furthermore, understanding the synthesis of chiral fluorinated amines provides context for the value of fluorinated amine building blocks in general. tdx.cat The development of methods for the enantioselective analysis of fluorinated compounds, often using ¹⁹F NMR, is also a related and critical field. nih.govbohrium.comacs.org

Precursor in the Development of Novel Molecular Architectures

The term "novel molecular architectures" refers to complex, often three-dimensional structures that are not easily accessible through conventional synthesis. As a functionalized building block, this compound is a precursor for such molecules. The rigidity of the C-F bond and the steric and electronic effects of the CF₂ group can be used to direct the conformation of larger molecules.

For instance, the synthesis of gem-difluorobicyclo[2.1.1]hexanes from a related difluorohexane derivative demonstrates the utility of this scaffold in creating strained, bicyclic systems. rhhz.net These bicyclic structures are valuable as bioisosteres for phenyl rings and other common motifs in drug molecules. The amine handle of this compound allows it to be readily integrated into synthetic routes targeting these and other complex, non-planar structures, thereby expanding the accessible chemical space for drug discovery and materials science. rhhz.netunistra.fr

Utility in Ligand Design for Catalysis

The primary amine group in this compound can serve as a coordinating group in the design of ligands for transition metal catalysis. nih.gov The performance of a metal catalyst is highly dependent on the electronic and steric properties of its surrounding ligands. mdpi.com

Table 2: Estimated Effect of Fluorination on Amine Basicity (pKa) This table illustrates the general trend of pKa reduction upon fluorination.

| Compound | Structure | Typical pKa of Conjugate Acid | Effect of Fluorine |

|---|---|---|---|

| Hexan-1-amine | CH₃(CH₂)₅NH₂ | ~10.6 | Baseline |

| 2-Fluoroethan-1-amine | FCH₂CH₂NH₂ | ~9.0 | Significant Decrease |

| This compound | CH₃(CH₂)₂CF₂(CH₂)₂NH₂ | Predicted < 10.6 | Expected Decrease (Inductive Effect) |

Contributions to Methodological Organic Synthesis

The availability of unique building blocks is a driving force for the development of new synthetic methods. ijrpr.comdiva-portal.orgwiley.com this compound contributes to this field by providing a substrate that can be used to test the scope and limitations of new chemical reactions. For example, it can serve as a substrate in the development of:

C-H Functionalization Reactions: New methods for selectively activating and functionalizing C-H bonds could be tested on its aliphatic backbone.

Fluorine-Tolerant Catalysis: It can be used to verify that new catalytic systems are compatible with fluorinated substrates.

Novel Amine Chemistry: The unique electronic properties of the amine may enable new types of transformations that are not possible with simple alkylamines. numberanalytics.com

By enabling chemists to systematically study the impact of a gem-difluoro group within an aliphatic chain, this compound facilitates a deeper understanding of fluorine chemistry and helps expand the toolbox of modern organic synthesis. wiley.comnih.gov

Conclusion and Future Research Perspectives

Summary of Current Understanding and Research Gaps

Our current knowledge of 3,3-Difluorohexan-1-amine is primarily derived from general principles of organofluorine chemistry and studies of analogous compounds, as direct research on this specific molecule is limited. It is understood that the gem-difluoro group at the C3 position significantly influences the electronic properties of the molecule, most notably by reducing the basicity of the primary amine through strong inductive effects. nih.gov This modification can be advantageous in tuning the pharmacokinetic profiles of potential drug candidates. alfa-chemistry.com

The primary research gap is the lack of empirical data for this compound. There is a need for detailed studies on its synthesis, purification, and full characterization of its physicochemical properties. Furthermore, its reactivity in various chemical transformations has not been systematically investigated. The development of scalable and efficient synthetic routes is crucial for making this and similar compounds more accessible for research and potential applications.

Table 1: Physicochemical Properties of this compound and Related Precursors

| Compound | CAS Number | Molecular Formula | Molecular Weight ( g/mol ) |

| This compound | 1780499-39-9 bldpharm.com | C₆H₁₃F₂N | 137.17 |

| 3,3-Difluorohexanoic Acid | 175286-62-1 nih.gov | C₆H₁₀F₂O₂ | 152.14 nih.gov |

| 3,3-Difluorohexan-1-ol | Not Available | C₆H₁₂F₂O | 138.15 |

| Methyl 3,3-difluorohexanoate | Not Available | C₇H₁₂F₂O₂ | 166.17 smolecule.com |

Note: Data is compiled from chemical supplier databases and computational predictions where experimental data is unavailable.

Emerging Synthetic Strategies for Fluorinated Amines

Recent years have seen the development of several innovative methods for the synthesis of fluorinated amines, which could be applied to produce this compound. Traditional methods often rely on harsh reagents, but modern strategies offer milder and more selective alternatives.

One promising approach is the use of photoredox catalysis. These methods can facilitate the formation of C-F bonds and the introduction of amino groups under mild conditions. For instance, photoredox-mediated cyclisation of bromodifluoroethylamines has been shown to be an effective way to create cyclic β-fluoroalkyl amines. researchgate.netrsc.org Similar strategies could potentially be adapted for linear systems.

Another area of advancement is the use of transient directing groups in C-H activation. This strategy allows for the selective fluorination of C(sp³)–H bonds in aliphatic amines, offering a direct route to fluorinated amine derivatives. alfa-chemistry.com The development of catalysts that can selectively functionalize the γ-position of linear amines could provide a direct pathway to compounds like this compound.

Furthermore, novel methods for the synthesis of gem-difluoroalkanes from readily available starting materials, such as the silver-catalyzed decarboxylative fluorination of malonic acid derivatives, present new avenues for creating the core structure of this compound. chemicalbook.com The subsequent conversion of a functional group to an amine would complete the synthesis. A plausible synthetic route could involve the reduction of ethyl 3,3-difluorohexanoate to 3,3-difluorohexan-1-ol, followed by conversion to the corresponding amine. google.com

Potential Avenues for Advanced Reactivity Studies

The reactivity of this compound is an unexplored area with significant potential for discovery. The interplay between the nucleophilic primary amine and the electron-withdrawing gem-difluoro group is expected to result in unique chemical behavior.

Future studies should investigate the nucleophilicity of the amine in reactions such as alkylation, acylation, and condensation. libretexts.org It is anticipated that the reduced basicity will also lead to reduced nucleophilicity, which could be beneficial for achieving selective mono-alkylation or mono-acylation. The reaction of the amine with various electrophiles would provide valuable data on its synthetic utility.

The stability of the C-F bonds under various reaction conditions is another important area of study. While generally robust, the potential for elimination reactions or other transformations involving the fluorine atoms should be investigated, especially under basic or strongly nucleophilic conditions. Understanding the stability and reactivity profile will be crucial for the application of this compound as a building block in more complex syntheses.

Future Directions in Computational and Theoretical Investigations

Computational chemistry offers a powerful tool for predicting the properties and reactivity of molecules like this compound, especially given the current lack of experimental data.

Future computational studies should focus on a detailed conformational analysis of the hexyl chain. The presence of the gem-difluoro group is known to influence the conformational preferences of alkyl chains, which can have a significant impact on the biological activity of a molecule. beilstein-journals.org Density functional theory (DFT) calculations can be used to determine the relative energies of different conformers and predict the most stable geometries in various environments. nih.gov

Theoretical calculations can also provide insights into the electronic properties of the molecule, such as the pKa of the amine, the charge distribution, and the molecular electrostatic potential. These calculations can help rationalize the reactivity of the compound and guide its application in areas like drug design, where interactions with biological targets are governed by such properties. acs.orgacs.org Simulating the interaction of this compound with relevant biological targets through molecular docking studies could also highlight its potential as a pharmacophore. mdpi.com

Outlook on Expanding the Synthetic Utility of this compound

The future utility of this compound and related compounds is promising, particularly in the field of medicinal chemistry. The ability of the gem-difluoro group to act as a bioisostere for other functional groups, such as a carbonyl group or a hydroxyl group, while also improving metabolic stability, makes it an attractive moiety for drug design. alfa-chemistry.comsmolecule.com

As our ability to synthesize these molecules becomes more efficient and cost-effective, we can expect to see their increased use as building blocks for the creation of new chemical entities. The development of a diverse library of fluorinated aliphatic amines will provide medicinal chemists with a valuable toolkit for fine-tuning the properties of drug candidates.

In materials science, the incorporation of fluorinated moieties can influence properties such as thermal stability and hydrophobicity. While less explored for simple amines, the unique properties of the 3,3-difluorohexyl group could be exploited in the design of new polymers or functional materials. The continued exploration of the synthesis and reactivity of compounds like this compound will undoubtedly open up new and exciting avenues for scientific discovery and technological innovation.

Q & A

Q. What are the recommended synthetic routes for 3,3-Difluorohexan-1-amine, and how do reaction conditions influence yield and purity?

- Methodological Answer : A common approach involves fluorination of a hexan-1-amine precursor using reagents like Et₃N·3HF under high-temperature conditions (140°C, 18 hours) to introduce geminal difluoro groups. Reaction optimization, such as adjusting stoichiometry (e.g., 8–10 equivalents of fluorinating agent) and reaction time, is critical for maximizing yield (40–65%) and minimizing side products like trifluorinated derivatives . Purification via crystallization or chromatography is recommended to isolate the amine hydrochloride salt, which enhances stability .

Q. What analytical techniques are most effective for characterizing the structure and purity of this compound?

- Methodological Answer : Multi-technique validation is essential:

- ¹H/¹³C/¹⁹F NMR : Assigns fluorine positions and confirms geminal difluoro substitution by observing coupling constants (e.g., ²J₆F-F ~250 Hz) .

- X-ray crystallography : Resolves spatial arrangement of fluorine atoms and amine groups, critical for conformational studies .

- HPLC-MS : Validates purity (≥98%) and detects trace impurities from incomplete fluorination .

Advanced Research Questions

Q. How does the presence of geminal difluoro groups at the 3-position affect the compound’s reactivity in nucleophilic reactions?

- Methodological Answer : The electron-withdrawing nature of fluorine atoms reduces the basicity of the amine group, altering its nucleophilicity. Comparative studies with non-fluorinated analogs show slower acylation rates (e.g., using acetyl chloride in THF). To enhance reactivity, employ activating agents like HOBt/DCC or conduct reactions under anhydrous conditions to mitigate steric hindrance from the fluorinated carbon .

Q. What strategies can resolve discrepancies in spectroscopic data when synthesizing this compound derivatives?

- Methodological Answer : Discrepancies often arise from conformational isomers or residual solvents. To address this:

Q. What are the challenges in achieving enantiomeric purity in the synthesis of this compound, and how can they be addressed?

- Methodological Answer : Racemization may occur during fluorination due to high-temperature conditions. Strategies include:

- Chiral auxiliaries : Use (R)- or (S)-BINOL-based catalysts to induce asymmetry during fluorination .

- Kinetic resolution : Employ lipases (e.g., Candida antarctica) to selectively acylate one enantiomer .

- Chiral HPLC : Separate enantiomers using columns like Chiralpak IA/IB and validate purity via circular dichroism (CD) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.